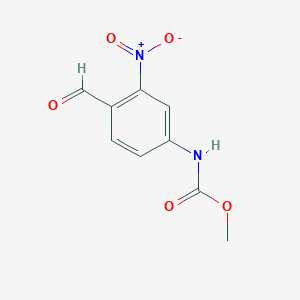
methyl N-(4-formyl-3-nitrophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
methyl N-(4-formyl-3-nitrophenyl)carbamate is an organic compound with the molecular formula C9H8N2O5. It is a derivative of carbamate, characterized by the presence of a formyl group and a nitro group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4-formyl-3-nitrophenyl)carbamate typically involves the reaction of 4-formyl-3-nitroaniline with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
methyl N-(4-formyl-3-nitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: Nucleophiles like amines or alcohols in the presence of a base
Major Products
Oxidation: 4-carboxy-3-nitrophenylcarbamate
Reduction: Methyl (4-formyl-3-aminophenyl)carbamate
Substitution: Various substituted carbamates depending on the nucleophile used
科学的研究の応用
methyl N-(4-formyl-3-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of methyl N-(4-formyl-3-nitrophenyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl (4-nitrophenyl)carbamate
- Methyl (4-formylphenyl)carbamate
- Methyl (3-nitrophenyl)carbamate
Comparison
methyl N-(4-formyl-3-nitrophenyl)carbamate is unique due to the presence of both formyl and nitro groups on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that have only one of these functional groups. The combination of these groups also enhances its potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C9H8N2O5 |
|---|---|
分子量 |
224.17 g/mol |
IUPAC名 |
methyl N-(4-formyl-3-nitrophenyl)carbamate |
InChI |
InChI=1S/C9H8N2O5/c1-16-9(13)10-7-3-2-6(5-12)8(4-7)11(14)15/h2-5H,1H3,(H,10,13) |
InChIキー |
COXGDEKCSOXZOV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NC1=CC(=C(C=C1)C=O)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details


試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















